![molecular formula C15H10ClF3O2 B1393902 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 1160260-62-7](/img/structure/B1393902.png)
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Drug Intermediates: The compound 3,5-bis(trifluoromethyl)benzoyl chloride, closely related to the query compound, is synthesized through a series of reactions including bromination, carboxylation, and chlorination. It's highlighted for its economic value as an important drug intermediate, although details about specific drug applications are not provided (Zhou, 2006).
- Acylation of Azaindoles: The acylation of azaindoles at the C-3 position involves the use of acyl chlorides including benzoyl chloride, showing the role of such compounds in chemical synthesis for potentially creating complex molecular structures (Zhang et al., 2002).
- Trifluoromethylselenolation of Acid Chlorides: A method for trifluoromethylselenolation of acid chlorides, including benzoyl chloride derivatives, presents the compound's use in synthesizing Se-trifluoromethyl esters, indicating its role in creating chemically diverse structures (Wang et al., 2017).
- Friedel-Crafts Acylation Reactions: The compound is used in Friedel-Crafts acylation reactions catalyzed by metal triflates, demonstrating its utility in electrophilic aromatic substitution reactions which are fundamental in organic chemistry (Ross & Xiao, 2002).
Catalysis and Advanced Material Synthesis
- Iridium-catalyzed Reactions: Benzoyl chlorides, including variants of the query compound, are involved in iridium-catalyzed reactions to produce complex organic structures like substituted naphthalenes and anthracenes, showcasing the compound's potential in advanced synthetic methodologies (Yasukawa et al., 2002).
- Activation of E-Cl bonds: The query compound is involved in reactions where the activation of E-Cl bonds, where E can be C, Si, Ge, or Sn, is critical. This highlights its potential use in the synthesis of organometallic compounds and the study of bond activation mechanisms (Padělková et al., 2013).
Applications in Material Science and Microbiology
- Modification for Antimicrobial Activity: Benzoyl chloride is used to modify ethylene acrylic acid polymer to control microbial contamination, indicating its role in creating materials with antimicrobial properties (Matche et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as b-raf kinase .
Mode of Action
It is known that similar compounds can bind to their targets without forming a hinge-binding hydrogen .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of enzymes such as b-raf kinase , which plays a crucial role in the MAPK/ERK pathway.
Result of Action
Similar compounds have been found to inhibit the activity of enzymes such as b-raf kinase , which could potentially lead to the inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells.
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)12-6-1-2-7-13(12)21-9-10-4-3-5-11(8-10)15(17,18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHGTRVWGPOFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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